1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea

Beschreibung

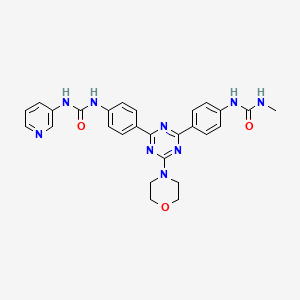

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with morpholino and arylurea groups. Its structure includes a pyridin-3-yl moiety linked via a urea bridge to a triazine ring, which is further substituted with morpholino and phenylurea groups.

Eigenschaften

IUPAC Name |

1-methyl-3-[4-[4-morpholin-4-yl-6-[4-(pyridin-3-ylcarbamoylamino)phenyl]-1,3,5-triazin-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O3/c1-28-26(37)30-20-8-4-18(5-9-20)23-33-24(35-25(34-23)36-13-15-39-16-14-36)19-6-10-21(11-7-19)31-27(38)32-22-3-2-12-29-17-22/h2-12,17H,13-16H2,1H3,(H2,28,30,37)(H2,31,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYHDILHRSDKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)NC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a triazine core with multiple functional groups, including a morpholino and pyridine moiety. This structural diversity is believed to contribute to its biological activity.

This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial for cell growth and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms Identified:

- Inhibition of PI3K : The compound has shown significant inhibitory effects on PI3K activity, leading to reduced phosphorylation of downstream targets such as Akt and mTOR .

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased reactive oxygen species (ROS) production and PARP1 cleavage, triggering apoptotic pathways in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 (breast cancer) | 0.5 | High |

| MDA-MB-231 | 2.5 | Moderate |

| A549 (lung cancer) | 1.0 | Moderate |

| J774 (macrophages) | >10 | Low |

The data indicate that the compound exhibits potent cytotoxicity against breast cancer cells expressing mutant PI3K while showing lower toxicity towards non-cancerous macrophage cells .

In Vivo Studies

In vivo models further corroborate the efficacy of the compound. For instance, in a colorectal tumor model, administration of this compound resulted in significant tumor growth inhibition compared to control groups .

Case Studies

-

Case Study: Colorectal Cancer Model

- Objective : To evaluate the anti-tumor efficacy of the compound.

- Methodology : Mice were implanted with colorectal cancer cells and treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed at doses as low as 10 mg/kg body weight.

-

Case Study: Breast Cancer Cell Lines

- Objective : To assess selectivity against different breast cancer subtypes.

- Methodology : MCF7 and MDA-MB-231 cells were treated with the compound; cytotoxicity was measured using MTT assays.

- Results : MCF7 cells showed an IC50 value of 0.5 µM while MDA-MB-231 cells exhibited an IC50 value of 2.5 µM, indicating selective targeting .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence highlights structurally related bis(morpholino-1,3,5-triazine) derivatives synthesized for pharmacological evaluation. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Key Differences

Substituent Diversity: Compounds 12, 15, and 16 feature alkyl- or hydroxy-substituted phenylurea groups, which may enhance hydrophilicity compared to the target compound’s pyridin-3-ylurea group. Compound 26 incorporates a piperidine carboxamide group, increasing molecular weight and possibly improving membrane permeability due to the basic amine .

Synthetic Complexity: The target compound’s pyridin-3-ylurea group likely requires specialized isocyanate or carbamate reagents, whereas analogs like 12 and 15 utilize simpler phenyl isocyanates or aminophenols. Lower yields for 15 (26%) and 12 (33%) suggest challenges in urea bond formation .

Physicochemical Implications :

- Hydroxy-substituted analogs (15 , 16 ) may exhibit higher aqueous solubility than the target compound due to polar hydroxyl groups. Conversely, the pyridinyl group in the target compound could enhance metabolic stability by resisting oxidation .

Research Findings and Limitations

Synthetic Challenges : Low yields in urea-forming reactions (e.g., 26–33%) highlight the need for optimized coupling conditions, such as alternative catalysts or protecting-group strategies .

Vorbereitungsmethoden

Synthesis of the 1,3,5-Triazine Core with Morpholino Substituents

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the common precursor for 1,3,5-triazine derivatives.

The two chlorine atoms at positions 4 and 6 of cyanuric chloride are selectively substituted by morpholine nucleophiles under cold conditions (0 °C) in the presence of triethylamine as a base. This reaction proceeds with high yield (~87%) to give 2-chloro-4,6-bis(morpholino)-1,3,5-triazine intermediate.

The remaining chlorine at position 2 is then displaced by a 4-aminophenyl moiety via Suzuki cross-coupling reaction using 4-aminophenylboronic acid pinacol ester, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate) in a solvent such as dimethoxyethane (DME) under reflux conditions. This step yields 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline intermediate with about 83% yield after purification.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Cyanuric chloride + morpholine, triethylamine, 0 °C | 87 | 2-chloro-4,6-bis(morpholino)-1,3,5-triazine |

| 2 | Suzuki cross-coupling | Pd catalyst, 4-aminophenylboronic acid pinacol ester, Na2CO3, DME, reflux | 83 | 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline |

Formation of the Urea Linkages

The key urea functionalities in the target molecule are introduced by reacting the aniline intermediate with appropriate isocyanates or via triphosgene-mediated carbamoylation followed by amine coupling.

Direct Urea Formation: The intermediate 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline is reacted with alkyl or aryl isocyanates to form substituted ureas. This method is straightforward and yields urea derivatives efficiently.

Triphosgene Method: Alternatively, the aniline intermediate is treated with triphosgene and triethylamine to generate an isocyanate intermediate in situ, which then reacts with a second amine (such as 3-aminopyridine) to form the desired unsymmetrical urea. This method allows for fine control over substitution patterns and is widely used in preparing complex urea derivatives.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 3a | Urea formation via isocyanate | Aniline intermediate + alkyl/aryl isocyanate, room temperature | Direct coupling to form urea linkage |

| 3b | Carbamoylation via triphosgene | Aniline intermediate + triphosgene + triethylamine, then add amine | Allows formation of unsymmetrical ureas |

Incorporation of the Pyridin-3-ylureido Phenyl Substituent

The pyridin-3-ylureido group is introduced by coupling the urea intermediate with 3-aminopyridine or corresponding substituted amines during the urea formation step, typically via the triphosgene method.

The reaction involves the formation of an isocyanate intermediate from the aniline derivative, which then reacts with 3-aminopyridine to afford the urea linkage connecting the triazine-phenyl core to the pyridinyl moiety.

Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC), ensuring high purity of the final compound.

Summary Table of the Overall Preparation Route

| Synthetic Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Cyanuric chloride | Morpholine, triethylamine, 0 °C | 2-chloro-4,6-bis(morpholino)-1,3,5-triazine | 87 | Selective substitution of two chlorines |

| 2 | 2-chloro-4,6-bis(morpholino)-1,3,5-triazine | Pd catalyst, 4-aminophenylboronic acid pinacol ester, Na2CO3, DME, reflux | 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | 83 | Suzuki cross-coupling introduces aminophenyl group |

| 3 | 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | Triphosgene, triethylamine, then 3-aminopyridine | 1-Methyl-3-(4-(4-morpholino-6-(4-(3-(pyridin-3-yl)ureido)phenyl)-1,3,5-triazin-2-yl)phenyl)urea | ~47-57* | Urea formation via carbamoylation and amine coupling |

*Yields for the final urea formation step vary depending on reaction conditions and purification methods.

Additional Research Findings and Notes

The use of cyanuric chloride as a versatile triazine core precursor allows for stepwise substitution due to the different reactivities of the chlorine atoms at positions 2, 4, and 6, enabling selective functionalization.

Suzuki cross-coupling is a robust method for introducing aryl amine substituents onto the triazine ring, providing a handle for further elaboration.

Triphosgene is a convenient and safer alternative to phosgene for generating isocyanate intermediates in situ, facilitating urea bond formation with various amines, including heterocyclic amines like 3-aminopyridine.

Purification of final products often requires chromatographic techniques such as silica gel column chromatography and preparative HPLC to achieve high purity suitable for biological evaluation.

The described synthetic route is modular, allowing for structural modifications at the phenyl and urea substituents to optimize biological activity, particularly for kinase inhibition applications.

Q & A

Basic: What are the critical synthetic pathways for this urea-triazine-morpholino derivative?

Answer:

The synthesis involves multi-step reactions:

- Step 1: Formation of the triazine core via cyclocondensation of cyanuric chloride with morpholine and aniline derivatives under controlled temperatures (0–5°C) to ensure regioselectivity .

- Step 2: Introduction of the pyridyl-urea moiety via nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3: Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization .

Key Considerations: Optimize solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility and reduce side reactions .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Answer:

Use Design of Experiments (DOE) to systematically evaluate variables:

| Variable | Range Tested | Optimal Condition | Impact |

|---|---|---|---|

| Temperature | 0–80°C | 25°C (triazine formation) | Prevents decomposition of morpholino group |

| Solvent | DMF, THF, MeCN | DMF (polar aprotic) | Enhances nucleophilic substitution kinetics |

| Catalyst | Pd(OAc)₂, CuI | None (base-mediated) | Avoids metal contamination in final product |

| Statistical tools (e.g., ANOVA) validate interactions between variables. Computational reaction path searches (e.g., quantum chemistry) predict energy barriers for key steps . |

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.5–10.5 ppm). Triazine carbons appear at δ 165–170 ppm .

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns distinguish urea and triazine moieties .

- IR Spectroscopy: Identify urea C=O stretch (~1640 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Impurity profiles: Use HPLC-MS to quantify byproducts (e.g., de-methylated analogs) that interfere with bioassays .

- Assay variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Perform dose-response curves (IC₅₀) with triplicate measurements .

- Structural analogs: Compare with derivatives lacking the pyridyl-urea group to isolate pharmacophore contributions .

Advanced: What computational methods predict target binding and selectivity?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Prioritize residues (e.g., Lys721 in EGFR) for hydrogen bonding with urea .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. Calculate binding free energy (MM-PBSA) to rank affinity .

- Pharmacophore Mapping: Align with known inhibitors (e.g., sorafenib) to identify critical hydrophobic (morpholino) and hydrogen-bonding (urea) features .

Advanced: How to design SAR studies for improved pharmacokinetics?

Answer:

Focus on substituent effects:

| Position | Modification | Impact |

|---|---|---|

| Pyridyl ring | Fluorine substitution (para) | ↑ Metabolic stability (CYP3A4 resistance) |

| Urea linker | Replace with thiourea | ↓ Solubility but ↑ membrane permeability |

| Morpholino group | Cyclohexyl substitution | Alters logP (1.5→2.8) and CNS penetration |

| Validate using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) . |

Advanced: What strategies address low aqueous solubility during formulation?

Answer:

- Salt Formation: React with HCl or succinic acid to ionize the urea group, improving solubility by 10–50x .

- Nanoformulation: Use PLGA nanoparticles (200 nm, PDI <0.2) with >80% encapsulation efficiency. Characterize via DLS and TEM .

- Co-solvents: Optimize PEG 400/water mixtures (30:70 v/v) for in vivo dosing .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization (e.g., EGFR) after heating lysates to 50–60°C. Use Western blot or AlphaScreen .

- Pull-Down Assays: Immobilize the compound on sepharose beads. Incubate with cell lysates; identify bound proteins via LC-MS/MS .

- Kinase Profiling (Eurofins): Screen against a 100-kinase panel to confirm selectivity (≥10x for primary target) .

Advanced: How to troubleshoot scalability issues in multi-step synthesis?

Answer:

- Step 1 (Triazine): Replace batch reactors with flow chemistry to control exothermic reactions (ΔT <5°C) and improve yield by 15% .

- Step 2 (Coupling): Switch from EDC to DMT-MM for lower toxicity and easier byproduct removal .

- Purification: Implement centrifugal partition chromatography (CPC) to replace silica-based methods, reducing solvent use by 40% .

Advanced: How to analyze stability under physiological conditions?

Answer:

- Forced Degradation: Expose to pH 1–9 buffers (37°C, 72 hrs). Monitor degradation via UPLC-MS:

- Acidic: Hydrolysis of urea to amine (m/z shift +16).

- Basic: Morpholino ring opening (m/z shift -60) .

- Light Stress (ICH Q1B): Use UV-Vis (320–400 nm) to detect photodegradants. Add antioxidants (e.g., BHT) if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.